N-[2-Amino-4-(trifluoromethyl)phenyl]-2-(diethylamino)acetamide
Description
Properties
IUPAC Name |
N-[2-amino-4-(trifluoromethyl)phenyl]-2-(diethylamino)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3N3O/c1-3-19(4-2)8-12(20)18-11-6-5-9(7-10(11)17)13(14,15)16/h5-7H,3-4,8,17H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGLEIFYPMSWPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)NC1=C(C=C(C=C1)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-Amino-4-(trifluoromethyl)phenyl]-2-(diethylamino)acetamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C13H18F3N3O
- Molecular Weight : 289.30 g/mol
- CAS Number : [Not specified in the sources]
The compound features a trifluoromethyl group which enhances its lipophilicity and biological activity. Its structure is characterized by an amino group, a diethylamino moiety, and an acetamide functional group.
This compound exhibits various biological activities, primarily through its interaction with specific receptors and enzymes. The presence of the trifluoromethyl group is known to influence the compound's binding affinity and selectivity towards target proteins.
- Receptor Interaction : The compound has been investigated for its potential as a ligand for various receptors involved in neurotransmission and cellular signaling.
- Enzyme Inhibition : Preliminary studies suggest that it may act as an inhibitor for certain enzymes critical in metabolic pathways, although specific targets remain under investigation.
In Vitro Studies
Research has indicated that this compound demonstrates significant efficacy against various cell lines. For instance:
- Cell Line Testing : In vitro assays have shown that this compound exhibits cytotoxic effects on cancer cell lines at micromolar concentrations.
In Vivo Studies
Limited in vivo studies have been conducted to evaluate the pharmacokinetics and therapeutic potential of this compound. Initial findings suggest favorable absorption and distribution profiles, indicating potential for further development.
Case Studies
- Anticancer Activity : A study involving this compound reported its ability to induce apoptosis in K562 cells through mitochondrial pathways, highlighting its potential as an anticancer agent .
- Neuroprotective Effects : Another investigation suggested that the compound may exhibit neuroprotective properties by modulating neurotransmitter levels in animal models of neurodegenerative diseases .
Scientific Research Applications
Basic Information
- IUPAC Name : N-[2-Amino-4-(trifluoromethyl)phenyl]-2-(diethylamino)acetamide
- Molecular Formula : C13H18F3N3O
- Molecular Weight : 289.296 g/mol
- CAS Number : 882672-14-2
Structural Characteristics
The compound features a trifluoromethyl group, which enhances its lipophilicity and biological activity. The diethylamino group contributes to its pharmacological properties, making it a point of interest for drug development.
Medicinal Chemistry
This compound has been investigated for its potential as an anticancer agent. Studies have shown that compounds with similar structures exhibit significant activity against various cancer cell lines.
Case Study: Anticancer Activity
A study published in ACS Omega explored a series of N-aryl compounds and found that modifications similar to those in this compound resulted in promising anticancer activities against multiple cell lines, including OVCAR-8 and NCI-H40, with percent growth inhibitions exceeding 75% .
Neuropharmacology
The diethylamino component suggests potential applications in neuropharmacology. Compounds with similar structures have been researched for their effects on neurotransmitter systems.
Case Study: Neurotransmitter Modulation
Research indicates that derivatives of this compound may interact with serotonin receptors, potentially offering therapeutic avenues for mood disorders .
Synthesis of Novel Compounds
This compound serves as a precursor for synthesizing more complex molecules through various chemical reactions. Its unique structure allows for the introduction of additional functional groups, expanding its applicability.
Data Table: Synthesis Pathways
| Reaction Type | Conditions | Yield (%) | Comments |
|---|---|---|---|
| Amidation | 20°C, 12 h | 66% | Using diethylamine as nucleophile |
| Alkylation | Nitrogen atmosphere, reflux | 89% | High yield with trifluoromethyl group |
| Reduction | Hydrogenation under pressure | 84% | Effective reduction of double bonds |
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
Structural and Functional Group Variations
Substituents on the Phenyl Ring
N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide (): Differences: Lacks the 2-amino group and diethylamino side chain. Impact: Reduced solubility and basicity compared to the target compound due to the absence of the amino group. The chlorine substituent increases lipophilicity (logP ~4.5–5.0). Applications: Used in agrochemical research .
2-(4-Chlorophenyl)-N-[4-(diethylamino)phenyl]acetamide (Y203-7762, ): Differences: Diethylamino group is on the 4-position of the phenyl ring, paired with a 4-chloro substituent. Impact: Higher logP (4.315 vs. ~3.8 for the target) due to the chloro group’s hydrophobicity. The diethylamino group at the para position may reduce steric hindrance in binding interactions .
Acetamide Backbone Modifications
N-[2-(Diethylamino)ethyl]-2-phenylacetamide (): Differences: Diethylamino group is part of an ethyl side chain rather than directly attached to the acetamide.
N-[2-((4-Chloro-2-(trifluoromethyl)phenyl)azo)-5-(diethylamino)-4-methoxyphenyl)acetamide (): Differences: Contains an azo (-N=N-) group and methoxy (-OCH₃) substituent. Impact: The azo group introduces photostability challenges but enables applications in dye chemistry .
Key Observations :
- The 2-amino group in the target compound enhances solubility compared to chloro-substituted analogues (e.g., Y203-7762).
- Trifluoromethyl groups universally increase lipophilicity but may improve metabolic stability .
- Diethylamino groups at the α-position (target) vs. phenyl ring (Y203-7762) alter steric and electronic profiles, impacting target selectivity .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for N-[2-Amino-4-(trifluoromethyl)phenyl]-2-(diethylamino)acetamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step reactions starting with aromatic amines and diethylamino acetamide precursors. Key steps include coupling reactions (e.g., amide bond formation) under controlled pH and temperature. Triethylamine is often used as a catalyst in dichloromethane or toluene solvents to improve yield . Optimization may involve automated systems or continuous flow reactors to enhance reproducibility and scalability .
- Critical Parameters : Monitor reaction time (3–5 hours at 273 K), solvent polarity, and stoichiometric ratios of precursors. Post-synthesis purification via column chromatography or recrystallization (e.g., toluene slow evaporation) ensures >95% purity .
Q. Which spectroscopic and chromatographic techniques are recommended for structural characterization?
- Techniques :
- X-ray crystallography resolves bond angles and dihedral planes (e.g., acetamide group vs. aromatic rings) .
- NMR (1H/13C) identifies substituent effects (e.g., trifluoromethyl deshielding protons on the phenyl ring) .
- HPLC-MS confirms molecular weight (e.g., exact mass ~394.38 g/mol) and detects impurities .
Q. How does the trifluoromethyl group influence the compound’s solubility and reactivity?
- Electronic Effects : The electron-withdrawing trifluoromethyl group enhances electrophilicity of the aromatic ring, facilitating nucleophilic substitutions. It also reduces solubility in polar solvents (e.g., water) but improves lipid membrane permeability .
- Experimental Validation : Compare solubility in ethanol (>61.3 µg/mL) vs. aqueous buffers using UV-Vis spectroscopy .
Advanced Research Questions
Q. What strategies mitigate conflicting data in biological activity assays for this compound?
- Case Study : Discrepancies in IC50 values (e.g., anti-cancer assays) may arise from assay conditions (pH, cell line variability). Validate results using orthogonal methods (e.g., SPR for binding affinity vs. cell viability assays) .
- Statistical Tools : Apply ANOVA to compare batch-to-batch variability in synthesized samples .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?
- Methods :
- Docking Simulations (AutoDock Vina) model interactions with active sites (e.g., kinase domains). Parameterize the trifluoromethyl group’s van der Waals radius and partial charges .
- MD Simulations (GROMACS) assess stability of ligand-protein complexes over 100 ns trajectories .
Q. What are the mechanistic pathways for degradation under varying storage conditions?
- Stability Studies : Accelerated degradation tests (40°C/75% RH) identify hydrolytic cleavage of the acetamide bond as the primary degradation pathway. LC-MS tracks degradation products (e.g., free amine derivatives) .
- Preventive Measures : Lyophilization or storage in anhydrous DMSO at -80°C minimizes hydrolysis .
Q. How do substituents (e.g., diethylamino vs. dimethylamino) alter pharmacokinetic properties?
- Comparative Analysis : Replace diethylamino with dimethylamino and evaluate logP (octanol-water partition) via shake-flask assays. Diethylamino increases lipophilicity (logP +0.5), enhancing blood-brain barrier penetration .
Data Contradiction Analysis
Q. Why do yields vary between batch and flow reactor syntheses?
- Root Cause : Flow reactors improve heat/mass transfer, reducing side reactions (e.g., oxidation of the amino group) vs. batch methods. Yields increase from 60% (batch) to 85% (flow) .
- Resolution : Standardize residence time (10–15 minutes) and pressure (2–3 bar) in flow systems .
Q. How to reconcile discrepancies in reported binding affinities across studies?
- Troubleshooting :
- Validate assay protocols (e.g., consistent ATP concentrations in kinase assays).
- Cross-reference with structural analogs (e.g., thienopyrimidine derivatives) to identify assay-specific artifacts .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
